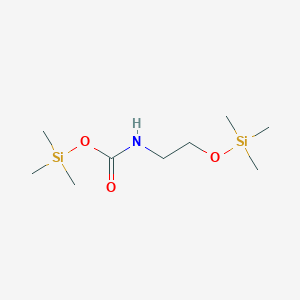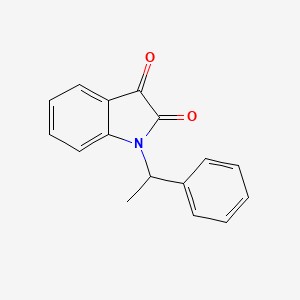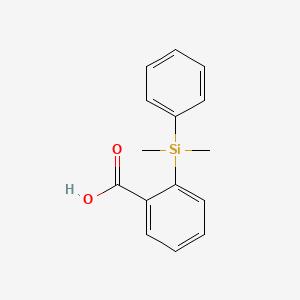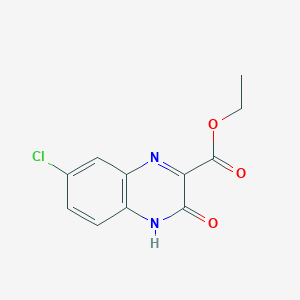
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications. The compound consists of a carbamate functional group bonded to a 2-((trimethylsilyl)oxy)ethyl moiety, which is further bonded to another trimethylsilyl group. This structure imparts unique properties to the compound, making it valuable in synthetic chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate typically involves the reaction of 2-(trimethylsilyl)ethanol with a suitable carbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. A common synthetic route is as follows:
Starting Materials: 2-(trimethylsilyl)ethanol and carbamoyl chloride.
Reaction Conditions: The reaction is performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture. A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-(trimethylsilyl)ethanol is added to a solution of carbamoyl chloride in an anhydrous solvent, such as dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors equipped with inert gas purging systems to maintain anhydrous conditions.
Continuous Stirring: Ensuring thorough mixing of reactants to achieve high yields.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield the corresponding alcohol and carbamic acid.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) are used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products
Hydrolysis: Produces 2-(trimethylsilyl)ethanol and carbamic acid.
Substitution: Yields substituted carbamates depending on the nucleophile used.
Oxidation: Forms oxidized derivatives of the original compound.
Scientific Research Applications
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines during multi-step organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to protect sensitive functional groups.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate involves the stabilization of reactive intermediates through the electron-donating effects of the trimethylsilyl groups. These groups protect sensitive functional groups from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups into molecules.
Trimethylsilyl Ethyl Carbamate: Similar structure but lacks the additional trimethylsilyl group.
Trimethylsilyl Ethanol: A precursor in the synthesis of various trimethylsilyl-protected compounds.
Uniqueness
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and protection to the molecule. This dual protection makes it particularly valuable in complex synthetic routes where multiple functional groups need to be protected simultaneously.
Properties
CAS No. |
62305-44-6 |
|---|---|
Molecular Formula |
C9H23NO3Si2 |
Molecular Weight |
249.45 g/mol |
IUPAC Name |
trimethylsilyl N-(2-trimethylsilyloxyethyl)carbamate |
InChI |
InChI=1S/C9H23NO3Si2/c1-14(2,3)12-8-7-10-9(11)13-15(4,5)6/h7-8H2,1-6H3,(H,10,11) |
InChI Key |
PUIANQBXKUYVSF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCNC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)









![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)



